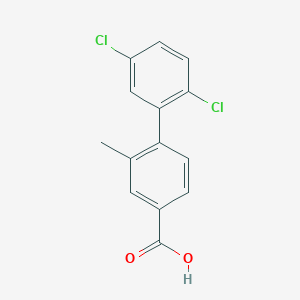

4-(2,5-Dichlorophenyl)-3-methylbenzoic acid

Description

4-(2,5-Dichlorophenyl)-3-methylbenzoic acid is a substituted benzoic acid derivative characterized by a 2,5-dichlorophenyl group at the para position and a methyl group at the meta position of the benzoic acid core. This structural configuration imparts distinct physicochemical and pharmacological properties. The chlorine atoms enhance lipophilicity and metabolic stability, while the methyl group introduces steric effects that influence molecular interactions.

Properties

IUPAC Name |

4-(2,5-dichlorophenyl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c1-8-6-9(14(17)18)2-4-11(8)12-7-10(15)3-5-13(12)16/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMPMXGZFLVNDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10691226 | |

| Record name | 2',5'-Dichloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261984-41-1 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2′,5′-dichloro-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261984-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',5'-Dichloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorophenyl)-3-methylbenzoic acid typically involves the reaction of 2,5-dichlorobenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 4-(2,5-Dichlorophenyl)-3-methylbenzoic acid may involve a continuous flow process to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorophenyl)-3-methylbenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce various reduced derivatives

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it is used in the development of isoxazole derivatives that exhibit significant biological activity against certain diseases. A notable application is in the synthesis of fluralaner, a systemic insecticide effective against fleas and ticks in mammals. Fluralaner works by antagonistically inhibiting chloride channels via bonding to GABA and glutamate receptors in arthropods, making it suitable for veterinary use without affecting mammalian systems .

2. Antimicrobial Activity

Research indicates that derivatives of 4-(2,5-Dichlorophenyl)-3-methylbenzoic acid possess antimicrobial properties. Studies have shown that modifications to the compound can enhance its efficacy against bacterial strains, contributing to the development of new antibiotics .

Agrochemical Applications

1. Herbicide Development

The compound has been explored for its potential as a herbicide. Its structural properties allow it to interact with plant growth regulators, making it effective in controlling weed populations without harming crop yields .

2. Plant Growth Regulation

In agrochemical formulations, this compound acts as a plant growth regulator, promoting healthy growth and development in various crops. Its application helps improve yield and resistance to environmental stressors .

Case Studies

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(2,5-Dimethylphenyl)benzoic Acid (BA-4205)

4-[(2,5-Dichlorophenyl)Sulfonyl]-3-Nitrobenzoic Acid

- Structure : Features a sulfonyl and nitro group instead of the methyl group.

- Properties : Increased molecular weight (FW 349.17 vs. ~265 for the target compound) and acidity due to electron-withdrawing sulfonyl and nitro groups. The nitro group enhances reactivity in electrophilic substitutions .

- Safety : Classified under GHS guidelines with specific handling requirements for sulfonyl derivatives .

3,4-Dihydroxybenzeneacrylic Acid (Caffeic Acid)

- Structure: Contains hydroxyl and propenoic acid groups.

- Properties : Higher aqueous solubility (due to hydroxyl groups) and antioxidant activity, contrasting with the dichlorophenyl compound’s lipophilicity .

- Applications : Widely used in pharmacological and cosmetic research .

Pharmacological Analogues

(R)-3-Benzyl-4-(Cyclopropyl(4-(2,5-Dichlorophenyl)Thiazol-2-yl)Amino)-4-Oxobutanoic Acid (Cmp1)

- Structure: Shares the 2,5-dichlorophenyl moiety but incorporates a thiazole ring and oxobutanoic acid chain.

- Activity : Acts as a small-molecule orthosteric agonist for FFAR2 (Free Fatty Acid Receptor 2), suggesting that dichlorophenyl groups enhance receptor binding affinity in GPCR-targeted therapies .

- Divergence : The thiazole ring in Cmp1 introduces hydrogen-bonding capabilities absent in the target compound .

CATPB ((S)-3-(2-(3-Chlorophenyl)Acetamido)-4-(4-(Trifluoromethyl)Phenyl)Butanoic Acid)

- Structure : Contains a trifluoromethylphenyl group and chlorophenyl acetamide.

- Activity : Functions as an FFAR2 antagonist/inverse agonist, highlighting how halogenated aryl groups modulate receptor activity .

Physicochemical and Functional Comparisons

Molecular Properties

*Estimated based on substituent contributions.

Biological Activity

4-(2,5-Dichlorophenyl)-3-methylbenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a dichlorophenyl group and a methyl group attached to the benzoic acid core, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by various studies and data.

Chemical Structure

The molecular structure of 4-(2,5-Dichlorophenyl)-3-methylbenzoic acid can be represented as follows:

Antimicrobial Activity

Research indicates that 4-(2,5-Dichlorophenyl)-3-methylbenzoic acid exhibits notable antimicrobial properties. In a study evaluating various benzoic acid derivatives, this compound demonstrated significant activity against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded in the low micromolar range, suggesting its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings indicate that the compound could be further explored for applications in treating bacterial infections .

Anti-inflammatory Properties

The anti-inflammatory effects of 4-(2,5-Dichlorophenyl)-3-methylbenzoic acid have also been investigated. In vitro assays demonstrated that the compound inhibits the production of pro-inflammatory cytokines in human cell lines. This suggests a mechanism by which it may mitigate inflammatory responses.

- Cytokine Inhibition : The compound reduced levels of TNF-α and IL-6 by approximately 50% at a concentration of 10 µM.

- Cell Viability : Cell viability assays confirmed that the compound did not exhibit cytotoxicity at concentrations effective for cytokine inhibition .

The proposed mechanism of action includes binding to specific enzymes or receptors involved in inflammatory pathways. The interaction with cyclooxygenase (COX) enzymes is particularly noteworthy, as it may inhibit prostaglandin synthesis, contributing to its anti-inflammatory effects .

Study on Proteostasis Modulation

In a recent study focusing on the proteostasis network, derivatives of benzoic acid were evaluated for their ability to activate proteolytic pathways. While specific data on 4-(2,5-Dichlorophenyl)-3-methylbenzoic acid was limited, related compounds showed significant activation of the ubiquitin-proteasome pathway and autophagy-lysosome pathway. This suggests potential applications in age-related diseases where proteostasis is compromised .

Antidiabetic Potential

Another area of investigation involves the antidiabetic properties of this compound. Preliminary data suggest that it may enhance glucose uptake in muscle cells through AMPK activation, indicating its potential as an adjunct therapy in diabetes management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.